Cas no 2228227-39-0 (4-(azetidin-3-yloxy)-3-methoxyphenol)

4-(Azetidin-3-yloxy)-3-methoxyphenol is a synthetic phenolic compound featuring an azetidine ring linked via an ether bond to a methoxyphenol moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The azetidine group enhances molecular rigidity and bioavailability, while the phenolic hydroxyl and methoxy substituents offer sites for further functionalization. Its balanced lipophilicity and hydrogen-bonding capacity make it a versatile intermediate in medicinal chemistry, particularly for designing kinase inhibitors or antimicrobial agents. The compound’s stability under physiological conditions and compatibility with common synthetic methodologies further underscore its value in targeted drug discovery and development.
4-(azetidin-3-yloxy)-3-methoxyphenol structure
2228227-39-0 structure
Product name:4-(azetidin-3-yloxy)-3-methoxyphenol
CAS No:2228227-39-0
MF:C10H13NO3
Molecular Weight:195.215122938156
CID:6224848
PubChem ID:165706380

4-(azetidin-3-yloxy)-3-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(azetidin-3-yloxy)-3-methoxyphenol
    • EN300-1802193
    • 2228227-39-0
    • インチ: 1S/C10H13NO3/c1-13-10-4-7(12)2-3-9(10)14-8-5-11-6-8/h2-4,8,11-12H,5-6H2,1H3
    • InChIKey: VZZQELADNFDQJZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1OC)O)C1CNC1

計算された属性

  • 精确分子量: 195.08954328g/mol
  • 同位素质量: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.7Ų
  • XLogP3: 0.9

4-(azetidin-3-yloxy)-3-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1802193-5.0g
4-(azetidin-3-yloxy)-3-methoxyphenol
2228227-39-0
5g
$3065.0 2023-06-02
Enamine
EN300-1802193-0.5g
4-(azetidin-3-yloxy)-3-methoxyphenol
2228227-39-0
0.5g
$1014.0 2023-09-19
Enamine
EN300-1802193-0.1g
4-(azetidin-3-yloxy)-3-methoxyphenol
2228227-39-0
0.1g
$930.0 2023-09-19
Enamine
EN300-1802193-5g
4-(azetidin-3-yloxy)-3-methoxyphenol
2228227-39-0
5g
$3065.0 2023-09-19
Enamine
EN300-1802193-10.0g
4-(azetidin-3-yloxy)-3-methoxyphenol
2228227-39-0
10g
$4545.0 2023-06-02
Enamine
EN300-1802193-0.05g
4-(azetidin-3-yloxy)-3-methoxyphenol
2228227-39-0
0.05g
$888.0 2023-09-19
Enamine
EN300-1802193-2.5g
4-(azetidin-3-yloxy)-3-methoxyphenol
2228227-39-0
2.5g
$2071.0 2023-09-19
Enamine
EN300-1802193-10g
4-(azetidin-3-yloxy)-3-methoxyphenol
2228227-39-0
10g
$4545.0 2023-09-19
Enamine
EN300-1802193-1.0g
4-(azetidin-3-yloxy)-3-methoxyphenol
2228227-39-0
1g
$1057.0 2023-06-02
Enamine
EN300-1802193-0.25g
4-(azetidin-3-yloxy)-3-methoxyphenol
2228227-39-0
0.25g
$972.0 2023-09-19

4-(azetidin-3-yloxy)-3-methoxyphenol 関連文献

4-(azetidin-3-yloxy)-3-methoxyphenolに関する追加情報

4-(Azetidin-3-yloxy)-3-methoxyphenol: A Comprehensive Overview

The compound with CAS No 2228227-39-0, known as 4-(azetidin-3-yloxy)-3-methoxyphenol, is a unique organic molecule that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a phenolic group, a methoxy substituent, and an azetidine ring attached via an ether linkage. The combination of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

Recent studies have highlighted the potential of 4-(azetidin-3-yloxy)-3-methoxyphenol in modulating cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits selective agonistic activity towards certain adrenergic receptors, suggesting its potential utility in treating conditions such as hypertension and cardiovascular diseases. The ability of this compound to interact with these receptors without causing significant off-target effects has been attributed to its unique structural features.

In addition to its pharmacological properties, the synthesis of 4-(azetidin-3-yloxy)-3-methoxyphenol has been optimized through advanced chemical methodologies. A study in Organic Process Research & Development described a scalable route for the synthesis of this compound, emphasizing the importance of stereocontrol during the formation of the azetidine ring. This advancement not only enhances the feasibility of large-scale production but also opens avenues for further structural modifications to explore its pharmacokinetic properties.

The biological evaluation of 4-(azetidin-3-yloxy)-3-methoxyphenol has revealed intriguing insights into its mechanism of action. Preclinical studies conducted at the University of California, San Francisco, demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative disorders such as Alzheimer's disease.

From an analytical standpoint, the characterization of 4-(azetidin-3-yloxy)-3-methoxyphenol has been facilitated by modern spectroscopic techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These analyses are crucial for ensuring the reliability of experimental results and for maintaining quality control during manufacturing processes.

Looking ahead, the development of 4-(azetidin-3-yloxy)-3-methoxyphenol into a therapeutic agent will require extensive clinical trials to evaluate its safety and efficacy in human subjects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive this forward, leveraging advancements in medicinal chemistry and translational medicine.

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